Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate
Overview
Description
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
- Summary of Application : Pentafluorophenylpropyl (PFP) stationary phase of the Ascentis® Express F5 column, based on Fused-Core® particle technology, provides a stable, reversed-phase packing with electron-deficient phenyl rings due to the presence of electronegative fluorines . This is used for the successful separation of polar and non-polar organic compounds .
- Methods of Application : The Fused-Core® particle provides a thin porous shell of high-purity silica surrounding a solid silica core. This particle design exhibits very high column efficiency due to the shallow diffusion paths .
- Results or Outcomes : As a result of having both polar and non-polar character, F5 phases can show dual-mode retention behavior, sometimes producing a “U-shaped” retention as a function of acetonitrile content of the mobile phase, with retention increasing at both low and high concentrations of ACN (reversed-phase and HILIC retention modes) .
High-Performance Liquid Chromatography (HPLC)
- Summary of Application : Pentafluorophenylpropyl (PFP) stationary phase of the Ascentis® Express F5 column, based on Fused-Core® particle technology, provides a stable, reversed-phase packing with electron-deficient phenyl rings due to the presence of electronegative fluorines . This is used for the successful separation of polar and non-polar organic compounds .
- Methods of Application : The Fused-Core® particle provides a thin porous shell of high-purity silica surrounding a solid silica core. This particle design exhibits very high column efficiency due to the shallow diffusion paths .
- Results or Outcomes : As a result of having both polar and non-polar character, F5 phases can show dual-mode retention behavior, sometimes producing a “U-shaped” retention as a function of acetonitrile content of the mobile phase, with retention increasing at both low and high concentrations of ACN (reversed-phase and HILIC retention modes) .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-pyridin-4-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5N3O2/c17-9-10(18)12(20)14(13(21)11(9)19)26-16(25)8-5-23-15(24-6-8)7-1-3-22-4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINIWMAHRQYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640438 | |
Record name | Pentafluorophenyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate | |
CAS RN |
946409-27-4 | |
Record name | Pentafluorophenyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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